Bromofenofos monohydrate

Description

Contextualization within Organophosphorus Compound Research

Bromofenofos (B1208025) belongs to the vast class of organophosphorus (OP) compounds, which are organic derivatives of phosphoric acid. biorxiv.org These compounds are a cornerstone of modern agrochemicals and veterinary medicine, primarily known for their potent insecticidal and anthelmintic properties. researchgate.net The mechanism of action for many OP compounds involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and helminths. researchgate.net This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the target organism. researchgate.net Research within this class is extensive, covering synthesis, mechanisms of action, and the significant challenge of resistance development in target pests and parasites. nih.govscispace.com

Interdisciplinary Significance of Bromofenofos Monohydrate in Chemical and Biological Sciences

The significance of Bromofenofos spans several scientific disciplines.

In chemical sciences , the interest lies in its synthesis and analysis. The synthesis of Bromofenofos involves the phosphorylation of a halogenated biphenyl (B1667301) precursor, specifically 2,2'-dihydroxy-3,3',5,5'-tetrabromobiphenyl. chemsrc.comnih.gov The development of sensitive analytical methods is also a key area of chemical research. For instance, methods using liquid chromatography with electrochemical detection have been developed to trace its metabolite, dephosphate bromofenofos (DBFF), in biological matrices like milk. nih.govmdpi.com This is crucial for monitoring residues in the food chain.

In biological sciences , Bromofenofos is primarily recognized for its role as a veterinary drug. It is an anthelmintic agent used to treat parasitic worm infections, particularly those caused by the liver fluke, Fasciola hepatica, in ruminants. medkoo.comoup.com Pharmacokinetic studies in animal models have shown that Bromofenofos is metabolized to DBFF, which is the primary compound detected in plasma and can be transferred across the placenta. nih.gov Its biological significance also extends to toxicology, with studies investigating its potential for genotoxicity. acs.org Furthermore, as a polybrominated biphenyl (PBB) derivative, its structural similarity to other halogenated biphenyls raises interest in its potential environmental and immunotoxicological impact. mdpi.com

Contemporary Research Paradigms and Evolving Challenges in this compound Studies

Current research involving compounds like Bromofenofos is shaped by several overarching paradigms and challenges, largely inherited from the broader field of organophosphorus anthelmintics.

A primary challenge is the global issue of anthelmintic resistance . Parasite populations, including Fasciola spp., have shown developing resistance to commonly used drugs, including Bromofenofos. nih.govscispace.com This drives the need for new drugs with novel mechanisms of action and strategies to mitigate the spread of resistance.

Another significant focus is on the toxicological profile of organophosphorus compounds. While effective against parasites, their mechanism of action can also pose risks to host animals and the environment. researchgate.net Research is therefore directed towards understanding the metabolic fate of these compounds, such as the formation and persistence of metabolites like DBFF, to ensure food safety and minimize environmental contamination. nih.govnih.gov

The development of highly sensitive and specific analytical methods remains a key research area. mdpi.comresearchgate.net The ability to detect minute quantities of Bromofenofos and its metabolites in complex samples like milk, tissues, and the environment is essential for regulatory monitoring and risk assessment. nih.gov

Finally, there is a paradigm shift towards exploring the wider biological activities of such compounds. The structural features of Bromofenofos, a halogenated biphenyl phosphate (B84403), place it in a category of molecules with potential for broader bioactivity, including enzyme inhibition and interactions with biological systems beyond its primary anthelmintic target. mdpi.comnih.gov However, specific research into these aspects of this compound remains limited.

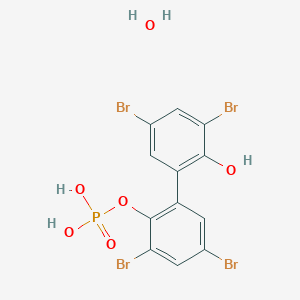

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H9Br4O6P |

|---|---|

Molecular Weight |

599.79 g/mol |

IUPAC Name |

[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C12H7Br4O5P.H2O/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20;/h1-4,17H,(H2,18,19,20);1H2 |

InChI Key |

VNKUSNPIKXSSOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Bromofenofos Monohydrate

Established Synthetic Routes for Bromofenofos (B1208025) Monohydrate Elucidation

Precursor Bromination Strategies and Optimization

The foundational precursor for Bromofenofos is 3,3',5,5'-tetrabromo-2,2'-biphenyldiol. The synthesis of this molecule begins with a 2,2'-biphenyldiol core, which undergoes electrophilic aromatic substitution to introduce four bromine atoms at specific positions.

Brominating Agents and Conditions: The direct bromination of aromatic rings is a well-established method. For substrates like biphenyldiols, common brominating agents include molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in a suitable solvent system such as chloroform (B151607) and acetic acid. ossila.com The reaction's selectivity, which is crucial for obtaining the correct isomer, is controlled by factors like temperature, catalyst, and the stoichiometry of the brominating agent. To achieve full conversion and prevent the formation of partially brominated organic side products, an excess of the brominating agent is often employed. nih.gov

Optimization and Greener Approaches: Traditional bromination with molecular bromine presents significant safety and handling challenges due to its high toxicity and reactivity. nih.gov Modern optimization strategies focus on in-situ generation of the brominating agent. One such method involves reacting a stable bromide salt, like hydrogen bromide (HBr), with an oxidizing agent, such as sodium hypochlorite (B82951) (NaOCl), within a continuous flow system. nih.gov This approach avoids the need to store and handle large quantities of hazardous Br₂ and minimizes waste, contributing to a safer and more sustainable industrial process. nih.gov

| Parameter | Traditional Batch Bromination | Optimized Flow Bromination |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | In-situ generated Br₂ (from HBr + NaOCl) |

| Safety Profile | High risk due to storage and handling of toxic Br₂ | Improved safety, as hazardous reagent is not stored nih.gov |

| Waste Generation | Potential for more organobromide side products | Minimal waste due to superior reaction control nih.gov |

| Process Control | Difficult to control temperature and mixing | Excellent heat and mass transfer control |

Phosphorylation Reaction Mechanisms and Catalysis

The second key transformation in the synthesis of Bromofenofos is the phosphorylation of the 3,3',5,5'-tetrabromo-2,2'-biphenyldiol precursor. This reaction attaches a phosphate (B84403) group to one of the hydroxyl moieties on the biphenyl (B1667301) ring. Organophosphates are typically synthesized through the reaction of an alcohol with a derivative of phosphoric acid. msdvetmanual.com

Reaction Mechanism: The mechanism involves the nucleophilic attack of one of the hydroxyl groups of the biphenyldiol on a phosphorus atom of a phosphorylating agent. A common and effective reagent for such transformations on diols is phenyl phosphorodichloridate (PPDC). cdnsciencepub.com The reaction would likely proceed through the formation of a cyclic phenyl phosphate triester intermediate, which is then selectively hydrolyzed to yield the final monohydrogen phosphate product. The use of a base, such as pyridine, is common to neutralize the HCl generated during the reaction.

Stereoselective Synthesis Approaches and Chirality Control

The concept of chirality in Bromofenofos arises from the possibility of atropisomerism in its biphenyl core. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier is high enough to allow for the isolation of individual conformers. ic.ac.ukntu.edu.sg

In substituted biphenyls, steric hindrance between bulky groups at the ortho-positions (2, 2', 6, and 6') can restrict rotation around the central carbon-carbon bond. caltech.edustereoelectronics.org The structure of Bromofenofos features hydroxyl/phosphate groups at the 2 and 2' positions and bromine atoms at the 3, 3', 5, and 5' positions. The combination of these substituents could create a significant rotational barrier, potentially leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers). If this is the case, Bromofenofos would be a chiral molecule, existing as (P) and (M) or (R) and (S) atropisomers. caltech.edu

Currently, there is a lack of specific studies in the published literature focusing on the stereoselective synthesis or chiral separation of Bromofenofos. Therefore, while the potential for axial chirality is a valid theoretical consideration based on its molecular structure, it is not a widely documented aspect of its synthesis.

Advanced Reaction Engineering for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of Bromofenofos necessitates advanced reaction engineering to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.

Continuous Flow Reactor Systems for Enhanced Yields

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of molecules like Bromofenofos, particularly for hazardous steps like bromination. nih.gov A flow system involves pumping reactant solutions through tubes or microreactors, allowing for precise control over reaction parameters. rsc.org

Advantages for Bromofenofos Synthesis:

Safety: The in-situ generation of hazardous reagents like bromine is well-suited for flow reactors, minimizing the risks associated with storage and transport. nih.gov

Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control of temperature, which is critical for selective bromination reactions.

Yield and Purity: Precise control over residence time and stoichiometry leads to higher conversions and reduced formation of unwanted by-products, simplifying purification. nih.gov

Scalability: Scaling up production in a flow system is often more straightforward than in batch, involving longer run times or parallel reactor setups rather than larger, more hazardous vessels.

Solvent Recovery and Waste Management Protocols in Synthesis

Large-scale chemical synthesis generates significant solvent and chemical waste, requiring robust management protocols to minimize environmental impact and reduce costs.

Waste Management: The primary waste streams in Bromofenofos synthesis consist of:

Aqueous Waste: Contains inorganic bromide salts from the bromination step. This stream can be treated to recover elemental bromine. chimia.chnih.gov

Organic Waste: May contain brominated by-products. This waste is typically segregated and treated via high-temperature incineration. chimia.ch

Phosphorus Waste: By-products from the phosphorylation step must be neutralized and treated according to environmental regulations for phosphorus-containing compounds.

Effective waste management is crucial not only for regulatory compliance but also for the economic viability of the entire synthetic process.

Chemical Transformation and Reactivity Profile

The reactivity of Bromofenofos is governed by its key functional groups: the phosphate ester, the phenolic hydroxyl group, and the tetrabrominated biphenyl backbone. These structural features dictate its behavior in various chemical environments.

Oxidative Pathways and Metabolite Formation

The primary transformation pathway for Bromofenofos involves the cleavage of the phosphate ester group. This process, often occurring metabolically, leads to the formation of its main metabolite, dephosphate bromofenofos (DBFF). researchgate.net This dephosphorylation is a hydrolytic process that removes the dihydrogen phosphate moiety from the biphenyl structure.

A sensitive and specific method for the determination of dephosphate bromofenofos (DBFF) in milk has been developed using liquid chromatography (LC) with electrochemical detection, identifying DBFF as the principal metabolite. researchgate.net In some analytical methods, Bromofenofos is intentionally converted to its more electroactive dephosphate form for easier detection. mdpi.com While the broader oxidative environment in which the compound is active may involve reactive oxygen species (ROS) like hydrogen peroxide and nitric oxide, the specific oxidative degradation pathway of the Bromofenofos molecule itself primarily centers on this dephosphorylation. nih.govlongdom.org

Table 1: Comparison of Bromofenofos and its Primary Metabolite

| Feature | Bromofenofos | Dephosphate Bromofenofos (DBFF) |

|---|---|---|

| IUPAC Name | 3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate wikipedia.org | 3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-2,2'-diol |

| Molecular Formula | C₁₂H₇Br₄O₅P wikipedia.org | C₁₂H₆Br₄O₂ |

| Key Functional Group | Phosphate Ester | Phenolic Hydroxyl |

| Role | Parent Compound | Primary Metabolite researchgate.net |

Reductive Conversion Reactions

Specific research detailing the reductive conversion pathways of Bromofenofos monohydrate is limited in publicly available literature. Based on its chemical structure, theoretical reductive reactions can be postulated. The aromatic bromine atoms could potentially undergo reductive dehalogenation under potent reducing conditions, although this would likely require harsh reagents not typical of biological systems. Similarly, the phenyl rings could be reduced, but this is also a high-energy process. Standard analytical techniques that employ reductive detection have been used for other compounds, but specific applications detailing the reductive transformation products of Bromofenofos are not extensively documented. mdpi.com

Nucleophilic and Electrophilic Substitution Patterns

The chemical structure of Bromofenofos offers distinct sites for nucleophilic and electrophilic substitution, largely dictating its reactivity.

Nucleophilic Substitution: The most significant site for nucleophilic attack is the phosphorus atom of the phosphate ester group. The P-O-C bond is susceptible to cleavage by nucleophiles, such as water or hydroxide (B78521) ions, in a nucleophilic substitution reaction. libretexts.orgyoutube.com This reaction pathway results in the formation of dephosphate bromofenofos and is the basis for its primary metabolic transformation. researchgate.netmdpi.com

Electrophilic Substitution: The biphenyl rings of Bromofenofos are heavily substituted with four electron-withdrawing bromine atoms and an oxygen atom. These substituents strongly deactivate the aromatic system, making electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation, highly unfavorable. No significant electrophilic substitution pathways are reported for this molecule under normal conditions. googleapis.com

Table 2: Potential Sites for Chemical Substitution on Bromofenofos

| Reaction Type | Reactive Site | Description |

|---|---|---|

| Nucleophilic Substitution | Phosphorus Atom | The phosphate ester is the primary site for nucleophilic attack, leading to dephosphorylation. |

| Nucleophilic Substitution | Aromatic Carbon | Nucleophilic aromatic substitution of bromine atoms is theoretically possible but requires strong nucleophiles and harsh conditions. |

| Electrophilic Substitution | Aromatic Carbon | The electron-deficient aromatic rings are highly deactivated, making electrophilic attack energetically unfavorable. |

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at refining the properties of a lead compound. While extensive research on the synthesis of Bromofenofos analogs is not widely published, general principles can be applied.

Design Principles for Structural Modification

The design of analogs for a compound like Bromofenofos would likely focus on two main areas: the phosphate group and the aromatic core.

Modification of the Phosphate Group: The phosphate ester could be altered to create prodrugs with different solubility or hydrolysis rates. For instance, esterification of the remaining acidic protons on the phosphate could yield derivatives with altered polarity. This strategy has been used for other compounds to improve aqueous solubility. researchgate.net

Modification of the Biphenyl Core: The number and position of the bromine atoms on the biphenyl rings are critical to the molecule's conformation and electronic properties. Synthesizing analogs with fewer bromine atoms or different halogen substituents (e.g., chlorine or fluorine) would systematically probe the effect of these atoms on the compound's reactivity.

Structure-Reactivity Relationship (SRR) Investigations

Structure-Reactivity Relationship (SRR) studies investigate how a molecule's chemical structure influences its reactivity. For Bromofenofos, a key SRR investigation involves comparing its properties to those of its primary metabolite, dephosphate bromofenofos.

One study compared the embryolethal effects of Bromofenofos and dephosphate bromofenofos in rats, providing insight into how the presence of the phosphate group affects its biological activity. wikipedia.org A comprehensive SRR study would involve synthesizing a series of analogs, as described in the design principles, and systematically evaluating their chemical reactivity (e.g., rate of hydrolysis) and physical properties. Such investigations are crucial for understanding the molecule's mechanism of action and for designing more effective derivatives. mdpi.com Although reports of resistance to Bromofenofos exist, detailed SRR studies linking structural modifications to overcoming this resistance are not prevalent in the literature. nih.govfrontiersin.org

Advanced Structural Elucidation and Spectroscopic Characterization of Bromofenofos Monohydrate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No experimental or calculated NMR data for Bromofenofos (B1208025) monohydrate could be located in the public domain. Therefore, the subsections below remain unaddressed.

Proton (¹H) NMR for Ligand and Aromatic Proton Assignments

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), are required to assign the protons on the aromatic rings and the methyl group. This information is currently unavailable.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization

¹³C NMR spectral data is essential for identifying and characterizing the carbon skeleton of the molecule. Without this data, a description of the chemical environment of each carbon atom cannot be provided.

Phosphorus-31 (³¹P) NMR for Phosphate (B84403) Moiety Elucidation

³¹P NMR spectroscopy is a key technique for characterizing the phosphate center of organophosphorus compounds. The chemical shift of the phosphorus nucleus provides critical information about its electronic environment and bonding. This data is not available for Bromofenofos monohydrate.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Specific mass spectrometry data for this compound is not available in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS data is crucial for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. This information is fundamental for confirming the molecular formula of this compound but could not be found.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

While specific tandem mass spectrometry (MS/MS) data for this compound is not extensively detailed in publicly available literature, the fragmentation pathways can be predicted based on the known behavior of brominated organophosphate pesticides. nih.govauburn.edu Tandem mass spectrometry is a powerful tool for structural elucidation, providing insights into the connectivity of a molecule by analyzing the fragmentation of a selected precursor ion. nih.gov

For Bromofenofos, the precursor ion, likely the protonated molecule [M+H]⁺ or a related adduct, would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would reveal the molecule's structural weaknesses and the stability of the resulting fragments.

Predicted Fragmentation Pathways:

The fragmentation of organophosphorus compounds is often dictated by the substituents on the phosphorus atom. nih.gov A plausible fragmentation pathway for Bromofenofos would likely involve:

Cleavage of the P-O-Aryl Bond: This is a common fragmentation pathway for organophosphate esters, leading to the formation of a protonated tetrabromobiphenyldiol ion and a neutral phosphoric acid fragment.

Loss of Water: For the monohydrate form, an initial loss of the water molecule is expected.

Rearrangement Reactions: McLafferty-type rearrangements are also possible, particularly if there are suitably positioned hydrogen atoms. nih.gov

Halogen Isotope Patterns: The presence of four bromine atoms would result in a characteristic and complex isotopic pattern for the parent ion and any bromine-containing fragments, aiding in their identification.

A detailed analysis would allow for the construction of a fragmentation tree, providing strong evidence for the proposed structure.

Table 1: Predicted Major Fragment Ions in MS/MS of Bromofenofos

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Step |

|---|---|---|

| 577.67 | [C₁₂H₇Br₄O₅P] (Anhydrous Protonated Molecule) | Loss of H₂O from Monohydrate |

| 499.68 | [C₁₂H₆Br₄O₂]⁺ | Cleavage of the P-O-Aryl bond |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. specac.comnih.gov For this compound, these techniques can confirm the presence of key structural features.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. vscht.czlibretexts.org The presence of the water of hydration would be indicated by a broad O-H stretching band.

Raman Spectroscopy:

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. mdpi.comirdg.org Aromatic ring vibrations are typically strong in Raman spectra.

Table 2: Predicted Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected in IR/Raman | Intensity |

|---|---|---|---|

| 3500-3200 | O-H Stretch (water of hydration) | IR | Broad, Strong |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman | Medium |

| 1600-1450 | Aromatic C=C Ring Stretch | IR, Raman | Strong |

| 1250-1100 | P=O Stretch | IR | Strong |

| 1050-950 | P-O-C (Aryl) Stretch | IR | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. mhlw.go.jpnihs.go.jp The Bromofenofos molecule contains two phenyl rings, which are strong chromophores.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit strong absorption bands in the ultraviolet region. These absorptions correspond to π → π* transitions within the aromatic rings. The substitution pattern on the rings, including the bromine atoms and the phosphate ester group, will influence the exact position and intensity of the absorption maxima (λ_max). Based on similar aromatic compounds, the primary absorption is expected in the 200-300 nm range. ajrconline.orgresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~210 | π → π* | Phenyl Ring |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the biphenyl (B1667301) system.

As of now, a publicly available crystal structure for this compound has not been reported. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:

The exact connectivity of all atoms.

The geometry around the phosphorus center.

The dihedral angle between the two phenyl rings.

The position of the water molecule and its hydrogen bonding interactions with the Bromofenofos molecule, confirming its status as a monohydrate.

Elemental Composition Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is crucial for verifying the empirical and molecular formula. For this compound (C₁₂H₉Br₄O₆P), the theoretical elemental composition can be calculated and would be used to confirm the purity and stoichiometry of a synthesized sample.

Table 4: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 24.04 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 1.51 |

| Bromine | Br | 79.904 | 4 | 319.616 | 53.30 |

| Oxygen | O | 15.999 | 6 | 95.994 | 16.01 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 5.17 |

| Total | | | | 599.788 | 100.00 |

This data is distinct from the anhydrous form, Bromofenofos (C₁₂H₇Br₄O₅P), particularly in the percentages of hydrogen and oxygen, providing a clear method for distinguishing between the two. medkoo.com

Mechanistic Investigations of Bromofenofos Monohydrate at the Molecular and Biochemical Levels

Enzymatic Inhibition Dynamics and Kinetics

Detailed studies on the enzymatic inhibition dynamics and kinetics of Bromofenofos (B1208025) monohydrate are not available in the current body of scientific literature. Organophosphorus compounds are broadly recognized for their capacity to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. The specifics of this interaction, including the kinetic parameters (kᵢ, Kₘ, Vₘₐₓ) for Bromofenofos monohydrate, have not been documented.

Cholinesterase Inhibition Mechanisms

The precise mechanisms of cholinesterase inhibition by this compound have not been experimentally determined. Generally, organophosphates act as irreversible inhibitors of acetylcholinesterase by phosphorylating the serine hydroxyl group within the enzyme's active site. This covalent modification incapacitates the enzyme, preventing it from hydrolyzing acetylcholine. The specific rate of phosphorylation and the potential for aging (a process that renders the enzyme-inhibitor complex resistant to reactivation) are critical aspects of the inhibition mechanism that remain to be elucidated for this compound.

Binding Site Analysis and Ligand-Enzyme Interactions

A detailed analysis of the binding site of this compound within the active site of cholinesterase has not been published. Such studies would typically involve techniques like X-ray crystallography or computational molecular modeling to identify the specific amino acid residues involved in the interaction and to characterize the nature of the chemical bonds formed. Without such data, the precise orientation and interactions of this compound within the enzyme's active site gorge remain speculative.

Molecular Target Identification and Validation Beyond Cholinesterases

There is a notable absence of research identifying and validating molecular targets of this compound beyond cholinesterases. While the primary target of many organophosphates is acetylcholinesterase, some compounds in this class have been shown to interact with other enzymes and receptors. For instance, some organophosphates have been found to interact with carboxylesterases and butyrylcholinesterase. However, no such "off-target" interactions have been reported for Bromofenofos. The veterinary use of Bromofenofos as an anthelmintic agent suggests that it may have molecular targets specific to parasites, such as the common liver fluke (Fasciola hepatica), but these have not been characterized at the molecular level in publicly accessible research.

Perturbation of Neurotransmission Pathways at the Molecular Level

Specific studies detailing the perturbation of neurotransmission pathways at the molecular level by this compound are not available. While the inhibition of acetylcholinesterase implies a significant disruption of cholinergic neurotransmission, the broader consequences on other neurotransmitter systems, such as the dopaminergic, serotonergic, or GABAergic pathways, have not been investigated for this specific compound. Research on other organophosphates has indicated that the initial cholinergic crisis can lead to downstream effects on other neurotransmitter systems; however, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Comparative Biochemical Studies with Structurally Related Compounds

Comprehensive comparative biochemical studies between this compound and structurally related compounds are not present in the available literature. Such studies would be invaluable for understanding the structure-activity relationships of this compound. For example, comparing the inhibitory potency and target selectivity of Bromofenofos with other brominated organophosphates or with its dephosphorylated metabolite could provide insights into its unique biological activity. One study did compare the embryolethal effects of Bromofenofos and its dephosphorylated form in rats, but this did not extend to a detailed biochemical comparison.

Interactive Data Table: Properties of Bromofenofos

| Property | Value |

| CAS Number | 21466-07-9 |

| Molecular Formula | C₁₂H₇Br₄O₅P |

| Molecular Weight | 581.77 g/mol |

| IUPAC Name | 3,3',5,5'-Tetrabromo-2'-hydroxy-[1,1'-biphenyl]-2-yl dihydrogen phosphate (B84403) |

| Known Use | Anthelmintic agent in veterinary medicine |

Environmental Fate, Transport, and Transformation of Bromofenofos Monohydrate

Biodegradation and Microbial Metabolism in Ecosystems

Biotransformation Pathways and Enzymes Involved in Microbial DegradationGiven the absence of identified degrading microorganisms, there is no information on the metabolic pathways for the breakdown of Bromofenofos (B1208025) monohydrate. Key enzymatic processes, such as the initial cleavage of the phosphate (B84403) ester bond, and the genes encoding these enzymes are unknown.

Due to the absence of specific research data for each outlined section, the creation of detailed research findings and data tables is not possible at this time. Further empirical research is required to elucidate the environmental behavior and ultimate fate of Bromofenofos monohydrate.

Environmental Transport and Mobility

The movement of a chemical through the environment is a critical factor in determining its potential impact. For this compound, understanding its transport and mobility would require data on its behavior in soil, water, and air.

Adsorption and Desorption Dynamics in Soil and Sediments

The extent to which this compound binds to soil and sediment particles (adsorption) and is subsequently released (desorption) is a key determinant of its mobility. These processes influence whether the compound will remain localized or be transported to other environmental compartments.

Data Table: Adsorption and Desorption Parameters for this compound

| Parameter | Value | Soil/Sediment Type | Research Findings |

| Koc (Organic Carbon-Water Partition Coefficient) | Data not available | - | No studies detailing the adsorption/desorption dynamics of this compound in soil or sediments were identified. |

| Kd (Soil-Water Partition Coefficient) | Data not available | - | Information regarding the binding affinity of this compound to various soil and sediment types is currently unavailable. |

Leaching Potential to Groundwater Systems

The potential for this compound to move from the soil surface into groundwater is known as its leaching potential. This is influenced by its solubility in water and its adsorption characteristics.

Data Table: Leaching Potential of this compound

| Study | Soil Type | Leaching Rate | Key Findings |

| - | - | Data not available | No research was found that specifically investigates the leaching of this compound and its potential to contaminate groundwater systems. |

Persistence and Residue Dynamics in Environmental Matrices

The persistence of a chemical refers to the length of time it remains in the environment before being broken down. Understanding its persistence and the dynamics of its residues is crucial for assessing long-term environmental risk. One report notes that Bromofenofos is almost entirely excreted by animals as Tetrabromobiphenylat, indicating a potential transformation product. umweltbundesamt.at

Half-Life Determination in Various Environmental Media

The half-life of a compound is the time it takes for its concentration to be reduced by half. This is a key indicator of its persistence in different environmental compartments such as soil, water, and sediment.

Data Table: Environmental Half-Life of this compound

| Environmental Medium | Half-Life (t½) | Conditions | Research Findings |

| Soil | Data not available | - | Scientific studies determining the half-life of this compound in soil under various conditions could not be located. |

| Water | Data not available | - | There is no available data on the persistence of this compound in aquatic systems. |

| Sediment | Data not available | - | The half-life of this compound in sediments has not been documented in the reviewed literature. |

Bioavailability and Sequestration Studies

Bioavailability refers to the fraction of a chemical that is available for uptake by living organisms. Sequestration is the process by which a chemical becomes bound within an environmental matrix, reducing its bioavailability.

Data Table: Bioavailability and Sequestration of this compound

| Study | Organism/Matrix | Bioavailability | Sequestration Details |

| - | - | Data not available | No studies were found that specifically examine the bioavailability or sequestration of this compound in the environment. |

Advanced Analytical Methodologies for Detection and Quantification of Bromofenofos Monohydrate

Chromatographic Separation Techniques and Method Development

Chromatographic techniques are fundamental in the analytical workflow for isolating Bromofenofos (B1208025) monohydrate from complex matrices. The selection of a specific method is contingent on the analyte's properties and the sample's nature.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Bromofenofos monohydrate. fujifilm.comaist.go.jpharlanteklad.cn The versatility of HPLC allows for its coupling with various detectors, enhancing selectivity and sensitivity. A standard of this compound is available specifically for HPLC applications, indicating its suitability for this technique. fujifilm.comaist.go.jpharlanteklad.cn While specific HPLC method parameters for this compound are not extensively detailed in the provided results, the availability of a dedicated standard implies that methods have been developed. fujifilm.comaist.go.jpharlanteklad.cn The development of such methods would typically involve optimizing the mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol), selecting an appropriate stationary phase (like C8 or C18), and fine-tuning detector settings to achieve optimal separation and detection. A study on the HPLC determination of bromofenofos and its metabolite in rat plasma highlights the application of this technique in biological matrices. medkoo.com

Gas Chromatography (GC) for Volatile and Derivatized Analytes

Gas Chromatography (GC) is another powerful technique for the analysis of organic compounds. fujifilm.com Its application to this compound would likely require derivatization to increase its volatility and thermal stability, a common practice for polar analytes containing hydroxyl and phosphate (B84403) groups. The availability of GC standards for other pesticides suggests that GC-based methods are a staple in pesticide residue analysis. fujifilm.com While the search results mention GC and provide a list of pesticides with available standards, specific operational parameters for the analysis of this compound are not provided. fujifilm.comharlanteklad.cn

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. mdpi.comnih.gov Its advantages include low sample and reagent consumption and rapid analysis times. mdpi.com CE separates analytes based on their electrophoretic mobility in an electric field, making it suitable for charged or chargeable species like the phosphate group in this compound. Although the search results highlight the capabilities of CE for various analytes, including its use in high-throughput screening, specific applications or developed methods for this compound are not explicitly detailed. mdpi.comnih.gov The mention of "precut stainless capillary tubes" in a product list suggests the availability of the necessary hardware for CE applications. harlanteklad.cn

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of chemical compounds. When coupled with chromatographic separation, it provides a high degree of specificity and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. The search results indicate the availability of standards for GC-MS analysis of various environmental contaminants, suggesting its applicability for this compound, likely after derivatization. harlanteklad.cnaist.go.jp The development of a GC-MS method would involve optimizing the temperature program of the GC oven, selecting an appropriate GC column, and defining the mass spectrometric parameters for sensitive detection.

Method Validation and Quality Control Protocols in Analytical Research

Robustness and Inter-Laboratory Comparability

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Inter-laboratory comparability, often assessed through collaborative studies or proficiency testing, is crucial for ensuring that analytical results are consistent and reproducible across different laboratories. For organophosphorus pesticides (OPPs), including brominated compounds like bromofenofos, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) is a widely adopted approach.

The robustness of such methods is typically evaluated by introducing minor changes to critical parameters. For chromatographic analyses, these can include variations in the mobile phase composition (e.g., ±2% organic content), flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2-4 °C), and detection wavelength (e.g., ±2-4 nm). chromatographyonline.com The stability of standard and sample solutions under various storage conditions is also a key aspect of robustness assessment. usp.orgwoah.org

Inter-laboratory studies are essential for establishing the comparability of analytical methods. In a collaborative study involving multiple laboratories analyzing for seven OPP residues in lettuce and apples, the method demonstrated good reproducibility. oup.com At a spiking level of 0.5 ppm in apples, the average recoveries ranged from 88.7% to 91.2% with different detectors. oup.com Another collaborative study on organophosphorus pesticide residues in apples and green beans, involving ten laboratories, showed average recoveries for six representative compounds to be between 86.5% and 125.1%. oup.com A statistical analysis from five of these laboratories indicated that two different detection systems were equivalent in both precision and accuracy. oup.com

The following table summarizes results from a collaborative study on the analysis of organophosphorus pesticides in nonfatty foods, illustrating the typical performance that can be expected for methods analyzing compounds of this class.

| Compound | Spiking Level (ppm) | Matrix | Average Recovery (%) (Thermionic Detector) | Average Recovery (%) (Electron Capture Detector) |

| Ronnel | 0.5 | Apples | 88.7 | 91.2 |

| Ethion | 0.5 | Apples | 89.0 | 89.4 |

| Trithion | 0.5 | Apples | 88.7 | 91.2 |

| Diazinon | 5.0 | Lettuce | 89.0 | 89.4 |

| Methyl Parathion | 5.0 | Lettuce | 89.0 | 89.4 |

| Parathion | 5.0 | Lettuce | 89.0 | 89.4 |

| Malathion | 5.0 | Lettuce | 89.0 | 89.4 |

| Data sourced from a collaborative study on multiple organophosphorus pesticide residues in nonfatty foods. oup.com |

Advanced Sampling and Sample Preparation Techniques for Complex Matrices

The accurate determination of this compound in complex matrices such as food, environmental samples, and biological tissues is highly dependent on the efficiency of the sampling and sample preparation steps. The primary goals of sample preparation are to extract the analyte of interest from the matrix, remove interfering co-extractives, and concentrate the analyte to a level suitable for instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a cornerstone for pesticide residue analysis in a wide variety of sample types. wisdomlib.org This approach typically involves an initial extraction with an organic solvent, usually acetonitrile, followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, where the extract is mixed with a combination of sorbents to remove specific matrix components.

For the analysis of organophosphorus pesticides, a common d-SPE sorbent is primary secondary amine (PSA), which effectively removes organic acids, fatty acids, and some sugars. researchgate.net In a study on OPPs in wheat and rice, an ethyl acetate-based QuEChERS method with a cleanup step using anhydrous magnesium sulfate and PSA yielded average recoveries between 70.20% and 95.25% with relative standard deviations (RSDs) below 15%. researchgate.net For more complex matrices, additional sorbents like C18 (for removing non-polar interferences) and graphitized carbon black (GCB) (for removing pigments and sterols) may be incorporated. mdpi.com The selection of QuEChERS salts and d-SPE sorbents can be optimized depending on the specific matrix and analyte properties. mdpi.comacs.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is another powerful technique for the cleanup and preconcentration of analytes from liquid samples or extracts. In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent.

For organophosphorus pesticides, various SPE sorbents can be utilized, including reversed-phase materials like C18, and normal-phase sorbents like Florisil or silica (B1680970) gel. researchgate.net A study on the determination of bromofenofos's electroactive metabolite, dephosphate bromofenofos, in milk utilized liquid-liquid extraction followed by a cleanup step, which is a common precursor to SPE or can be used in its place. sci-hub.boxresearchgate.net More advanced SPE materials, such as magnetic nanoparticles coated with specific functionalities, are also being developed to enhance selectivity and simplify the extraction process. chromatographyonline.com For instance, a magnetic SPE method using a nitrogen-doped reduced graphene oxide/Fe3O4 nanocomposite as the adsorbent showed recoveries between 84.40% and 105.05% for three OPPs in environmental water samples. chromatographyonline.com

The following table provides an overview of recovery data for different sample preparation techniques used for organophosphorus and brominated compounds in various matrices.

| Analyte Class | Sample Matrix | Preparation Technique | Key Sorbents/Solvents | Recovery Range (%) |

| Organophosphorus Pesticides | Chilli | QuEChERS | Ethyl Acetate, PSA | 70-120 |

| Organophosphorus Pesticides | Sugarcane Juice | QuEChERS | Acetonitrile, PSA | 62.9-107.5 |

| Brominated Flame Retardants | Kiwano Fruit | QuEChERS | Acetonitrile, PSA, GCB, C18 | 90-122 |

| Brominated Flame Retardants | Red Fruits | QuEChERS with M-µdSPE | Acetonitrile, Magnetic Nanomaterials | 90-108 |

| Dephosphate Bromofenofos | Milk | Liquid-Liquid Extraction & Cleanup | Ethyl Acetate, Acetonitrile, n-Hexane | Not specified |

| Bithionol, Bromofen, etc. | Milk | LC-MS/MS | Ethyl acetate, Acetonitrile, n-hexane | 83.8-97.1 |

| Data compiled from various studies on pesticide and brominated compound analysis. researchgate.netresearchgate.netmdpi.comsci-hub.boxresearchgate.net |

The choice between QuEChERS and SPE, or a combination of techniques, depends on the complexity of the matrix, the concentration of the analyte, and the required level of cleanup to minimize matrix effects in the subsequent instrumental analysis, particularly for sensitive techniques like LC-MS/MS. nih.govmdpi.com

Ecological and Environmental Impact Studies Non Human Focus

Ecotoxicological Investigations on Non-Target Aquatic Organisms

No specific ecotoxicological studies on the impact of Bromofenofos (B1208025) monohydrate on non-target aquatic organisms were identified in the available scientific literature. Research into the effects of other pesticides on aquatic ecosystems is extensive, but direct data for Bromofenofos monohydrate is absent.

There is no available research on the impact of this compound on the diversity and community structure of aquatic invertebrates.

No studies specifically investigating the effects of this compound on fish species or amphibian development could be located. While the impacts of various other agrochemicals on these organisms are well-documented, data for this compound is not present in the public domain.

Ecotoxicological Investigations on Non-Target Terrestrial Organisms

No specific ecotoxicological investigations concerning the effects of this compound on non-target terrestrial organisms were found.

There is a lack of available data on the influence of this compound on soil microbial processes and biogeochemical cycling. The interaction of pesticides with soil microorganisms is a critical area of environmental science, but studies specific to this compound are not available.

No research was found that specifically examines the impact of this compound on beneficial arthropods and pollinator populations. The decline of pollinator populations due to pesticide exposure is a significant environmental concern, but there is no specific information linking this issue to this compound.

Environmental Risk Assessment Methodologies (Excluding Human Health)

While general environmental risk assessment methodologies for pesticides are well-established, no documents detailing a specific environmental risk assessment for this compound were found. The standard approach involves evaluating potential exposure and ecotoxicological effects to determine risks to various environmental compartments. nih.govmdpi.comepa.gov

Ecological Risk Characterization and Exposure Modeling

The ecological risk characterization for profenofos involves evaluating its potential adverse effects on non-target organisms and the ecosystems they inhabit. As a broad-spectrum organophosphate insecticide, profenofos acts by inhibiting the acetylcholinesterase (AChE) enzyme, a mechanism that can affect a wide range of organisms beyond its intended targets. nih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct comprehensive environmental fate and ecological risk assessments to determine these risks. researchgate.net

Profenofos exhibits moderate persistence in the environment. Its degradation is significantly influenced by pH, being relatively stable under neutral and slightly acidic conditions but unstable and rapidly hydrolyzing in alkaline conditions. nih.gov The half-life in soil and water varies based on factors like pH, temperature, and microbial activity. For instance, in an alkaline soil (pH 7.8), profenofos degraded with a half-life of just 2-3 days under aerobic and anaerobic conditions, respectively. researchgate.net However, on rice plants, in soil, and in water under field conditions, half-lives have been observed at 5.47, 3.75, and 3.42 days, respectively. nih.gov

Exposure modeling is a critical component of risk assessment, predicting the environmental concentrations (PECs) of profenofos in various compartments such as soil, water, and air. broadinstitute.org Based on its soil organic carbon-water partitioning coefficient (Koc) values, which range from 869 to 3,162, profenofos is expected to have low to slight mobility in soil, suggesting a tendency to adsorb to soil particles and sediment in aquatic systems. researchgate.net This adsorption reduces its potential for leaching into groundwater but increases its concentration in sediment, posing a risk to benthic organisms. Volatilization from moist soil or water surfaces is not considered a major dissipation pathway due to its low Henry's Law constant. researchgate.net These models integrate the chemical's properties with environmental scenarios to estimate potential exposure levels for aquatic and terrestrial organisms, which are then compared to ecotoxicity endpoints to characterize risk. broadinstitute.org

Environmental Concentration Monitoring and Prediction

Monitoring studies are essential for validating exposure models and understanding the actual environmental concentrations of profenofos. Surveillance programs have detected profenofos in various environmental matrices. For example, between 1989 and 1991, profenofos was detected in lake samples in Arkansas at an average concentration of 0.5 µg/L. researchgate.net In 1992, monitoring of natural waters in Valencia, Spain, found profenofos concentrations ranging from 0.024 to 0.069 µg/L. nih.gov

Field studies under specific agricultural conditions provide further insight into its environmental fate. In a paddy field study where profenofos was applied at 900 g a.i./ha, the initial deposits on rice plants, soil, and water were 32.700, 0.224, and 3.854 mg/kg, respectively. nih.gov The subsequent decline in these concentrations helps to determine its dissipation rate under real-world conditions.

Predictive models for environmental concentrations are crucial tools used in the regulatory registration process of pesticides. broadinstitute.org These models, such as those used in the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) framework, simulate the fate and transport of pesticides from agricultural fields to adjacent water bodies. broadinstitute.org While these models are sophisticated, their accuracy can be limited by factors such as the inability to fully account for preferential flow in soil, which can lead to discrepancies between predicted and measured concentrations of pesticide transformation products. broadinstitute.org For profenofos, its primary metabolite, 4-bromo-2-chlorophenol (CGA 55960), is also considered in comprehensive environmental assessments. mdpi.comnih.gov

Table 1: Environmental Fate and Concentration of Profenofos

| Parameter | Value | Environmental Compartment/Condition |

|---|---|---|

| Log Koc | 2.94 - 3.5 | Soil/Sediment |

| Hydrolysis Half-life | 93 days (pH 5), 14.6 days (pH 7), 5.7 hours (pH 9) | Water |

| Aerobic Soil Metabolism Half-life | 2 days (pH 7.8) | Soil |

| Anaerobic Soil Metabolism Half-life | 3 days (pH 7.8) | Soil |

| Detected Concentration | 0.5 µg/L (average) | Surface Water (Arkansas, USA, 1989-1991) |

| Detected Concentration | 0.024 - 0.069 µg/L | Surface Water (Valencia, Spain, 1992) |

| Initial Deposit (Field Study) | 3.854 mg/kg | Paddy Field Water |

Emergence and Characterization of Resistance in Target Organisms within Agricultural Ecosystems

The extensive use of profenofos, particularly in cotton cultivation, has led to significant selection pressure and the evolution of resistance in various target pest populations. nih.gov Insecticide resistance is a heritable change in the sensitivity of a pest population, resulting in the repeated failure of a product to achieve the expected level of control. nih.gov Resistance to profenofos has been documented in major agricultural pests, including the tobacco budworm (Heliothis virescens) and the house fly (Musca domestica). nih.govarriah.ru This development poses a significant challenge to sustainable agriculture, as it reduces the efficacy of a valuable pest management tool. nih.gov For instance, a field strain of Musca domestica selected with profenofos for five generations showed a resistance ratio increase from 29.70 to 103.55 compared to a susceptible strain. nih.gov

Mechanisms of Resistance Development at the Genetic and Molecular Levels

Two primary mechanisms are responsible for resistance to profenofos and other organophosphates: target-site insensitivity and enhanced metabolic detoxification. mdpi.com

Target-Site Resistance: This mechanism involves alterations in the acetylcholinesterase (AChE) enzyme, the target of organophosphate insecticides. Point mutations in the ace-1 gene, which codes for AChE, can lead to an enzyme structure that is less sensitive to inhibition by the insecticide. mdpi.comarriah.ru This reduced sensitivity allows the insect's nervous system to function even in the presence of the toxicant. Studies on profenofos-resistant Heliothis virescens have identified reduced sensitivity of AChE to inhibition as a contributing factor to resistance. arriah.ru Specific mutations, such as A201S and F290V in the ace-1 gene, are known to confer resistance to organophosphates in various insect species. arriah.ru

Metabolic Resistance: This is the most common form of resistance and involves the insect's ability to detoxify the insecticide at a faster rate. nih.gov This is typically achieved through the overexpression or increased efficiency of detoxification enzymes. In the case of profenofos resistance, two major enzyme families are implicated:

Esterases (EST): These enzymes hydrolyze the insecticide molecule, rendering it non-toxic. Significantly higher esterase activities have been measured in profenofos-resistant strains of H. virescens, and this activity is highly correlated with the level of resistance. arriah.ru

Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in a wide range of oxidative metabolic reactions that can break down insecticides. Synergism studies using piperonyl butoxide (a P450 inhibitor) have suggested the involvement of microsomal oxidase activity in profenofos resistance in Musca domestica. nih.gov

Table 2: Documented Mechanisms of Resistance to Profenofos

| Pest Species | Resistance Mechanism | Key Molecular/Biochemical Factor |

|---|---|---|

| Heliothis virescens | Metabolic Resistance | Increased Esterase (EST) activity |

| Heliothis virescens | Target-Site Resistance | Reduced sensitivity of Acetylcholinesterase (AChE) |

| Musca domestica | Metabolic Resistance | Increased Esterase and Microsomal Oxidase activity |

| Spodoptera frugiperda | Target-Site Resistance | Mutations in the ace-1 gene (e.g., A201S, F290V) |

Molecular Diagnostics for Resistance Allele Detection

The rapid and accurate detection of resistance is crucial for effective management. Molecular diagnostics offer powerful tools for identifying resistance-conferring alleles in pest populations before control failures become widespread. researchgate.netnih.gov While biochemical assays, such as microplate and electrophoretic analyses of esterase activity, have been used to detect and monitor profenofos resistance, DNA-based methods provide greater specificity and sensitivity. nih.govarriah.ru

For target-site resistance to organophosphates, the focus is on identifying mutations in the ace-1 gene. Common molecular techniques that can be applied include:

Polymerase Chain Reaction (PCR): PCR can be used to amplify the specific region of the ace-1 gene where resistance mutations are known to occur. researchgate.net

DNA Sequencing: Sequencing the amplified PCR product provides the most definitive evidence of a mutation, allowing for the identification of known and novel resistance alleles. nih.gov

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique is a cost-effective method for screening for known mutations. researchgate.net It involves amplifying the target gene region and then digesting the PCR product with a specific restriction enzyme that cuts only the susceptible or the resistant allele. The resulting DNA fragment patterns, when visualized on a gel, can distinguish between susceptible, resistant, and heterozygous individuals. nih.govresearchgate.net

Although specific, validated PCR-RFLP assays for profenofos resistance are not extensively documented in the literature, the conserved nature of ace-1 mutations conferring organophosphate resistance allows for the adaptation of these standard molecular tools for monitoring purposes in pests targeted by profenofos. mdpi.com

Research into Sustainable Resistance Management Strategies

To preserve the efficacy of profenofos and other insecticides, sustainable resistance management strategies are essential. The goal of these strategies is to minimize the selection pressure for resistance. Research and implementation efforts focus on Integrated Pest Management (IPM) principles, which combine various control tactics. nih.gov

Key strategies include:

Rotation of Insecticides: This is a cornerstone of resistance management. It involves alternating the use of insecticides with different modes of action (MoA). Profenofos is a Group 1B insecticide; rotating it with insecticides from other groups (e.g., pyrethroids - Group 3A, or diamides - Group 28) prevents successive generations of a pest from being selected by the same mechanism.

Use of Refugia: Maintaining areas of untreated host plants (refuges) within or near treated fields allows for the survival of susceptible individuals. nih.gov These susceptible insects can then mate with any resistant individuals that survive treatment, diluting the frequency of resistance genes in the population.

Monitoring and Thresholds: Applying insecticides only when pest populations reach an economic threshold, rather than on a fixed schedule, reduces unnecessary selection pressure. nih.gov

Instability of Resistance: Research has shown that in some cases, resistance may be unstable. For example, when a profenofos-resistant strain of Musca domestica was reared for five generations without exposure, the resistance level decreased significantly. nih.gov This suggests that temporarily removing the selection pressure by "switching off" the use of profenofos can help manage resistance. nih.gov

By integrating these strategies, the development of resistance can be delayed, extending the useful lifespan of important agricultural compounds like profenofos. nih.gov

Future Research Directions and Emerging Areas for Bromofenofos Monohydrate

Computational Chemistry and In Silico Modeling for Predicting Chemical Behavior

Computational chemistry and in silico modeling offer powerful tools to predict the behavior and toxicity of chemical compounds, reducing the need for extensive laboratory experimentation. nih.govmdpi.comnih.gov For Bromofenofos (B1208025) monohydrate, these approaches can provide significant insights into its environmental fate and interactions with biological systems.

Future research will likely focus on developing sophisticated quantitative structure-activity relationship (QSAR) models. nih.gov These models can correlate the molecular structure of Bromofenofos monohydrate with its toxicological endpoints. By analyzing its structural properties, such as phosphate (B84403) and phosphorothione moieties, researchers can predict its potential for neurotoxicity and other adverse effects. nih.gov Advanced in silico tools and probabilistic software platforms could be employed to estimate acute oral toxicity in various species, providing a preliminary risk assessment without the need for animal testing. nih.gov

Molecular dynamics simulations can be utilized to model the interaction of this compound with key biological molecules, such as enzymes and receptors. mdpi.com This can help elucidate its mechanism of action and identify potential molecular targets. Furthermore, computational models can predict the environmental partitioning of this compound, estimating its distribution in soil, water, and air, as well as its potential for bioaccumulation.

Table 1: Potential Applications of In Silico Modeling for this compound

| Modeling Technique | Application for this compound | Predicted Outcome |

| QSAR | Predicting acute and chronic toxicity | LD50 values, No-Observed-Adverse-Effect Level (NOAEL) |

| Molecular Docking | Identifying binding affinity to biological targets | Mechanism of toxicity, potential for enzyme inhibition |

| Environmental Fate Modeling | Simulating behavior in different environmental compartments | Persistence, bioaccumulation potential, degradation pathways |

Development of Sustainable and Environmentally Benign Synthesis Routes (Green Chemistry)

The principles of green chemistry are increasingly being applied to the synthesis of agrochemicals to minimize their environmental footprint. nih.govnih.gov Future research on this compound will likely explore more sustainable and environmentally benign synthesis routes, moving away from traditional methods that may involve hazardous reagents and generate significant waste. rsc.orglongdom.org

Key areas of investigation will include the use of greener solvents, alternative feedstocks, and more efficient catalytic processes. nih.gov Researchers may explore enzymatic or biocatalytic methods, which can offer high selectivity and operate under milder reaction conditions, reducing energy consumption and by-product formation. The development of a sustainable synthesis framework for organophosphates could guide the design of a more eco-friendly production process for Bromofenofos. nih.gov This would involve a life cycle assessment approach, considering the environmental impact from raw material sourcing to final product disposal. nih.gov

The goal is to develop synthetic pathways that are not only economically viable but also adhere to the principles of atom economy and waste minimization. This could involve redesigning the synthesis to use less toxic starting materials and intermediates.

Bioremediation and Phytoremediation Strategies for Environmental Contamination

Bioremediation and phytoremediation offer promising, cost-effective, and eco-friendly approaches to clean up environments contaminated with organophosphate pesticides. mdpi.comnih.govhnu.edu.cn For this compound, future research will focus on identifying and optimizing biological systems capable of its degradation.

Bioremediation research will likely involve the isolation and characterization of microbial strains with the ability to degrade Bromofenofos. cabidigitallibrary.orgnih.gov Studies have shown that bacteria from genera such as Pseudomonas, Bacillus, and Burkholderia can effectively degrade the closely related compound profenofos. nih.govpandawainstitute.comnih.gov Future work could screen for and genetically engineer microorganisms with enhanced degradative capabilities for Bromofenofos, potentially utilizing it as a source of carbon or phosphorus. nih.gov The success of bioremediation is influenced by environmental factors such as pH, temperature, and soil type, which will need to be optimized for efficient degradation. cabidigitallibrary.org

Phytoremediation involves the use of plants to remove, degrade, or stabilize contaminants. Research in this area will aim to identify plant species that can effectively take up and metabolize this compound from soil and water. Studies on other organophosphorus pesticides have demonstrated the potential of certain aquatic and terrestrial plants in their removal. researchgate.net Understanding the kinetics of pesticide uptake and the partitioning of the compound within the plant is crucial for designing effective phytoremediation strategies. researchgate.net

Table 2: Potential Bioremediation and Phytoremediation Agents for this compound

| Remediation Strategy | Potential Organisms/Plants | Mechanism of Action |

| Bioremediation | Pseudomonas sp., Bacillus sp., Burkholderia sp. | Enzymatic degradation (hydrolysis) |

| Phytoremediation | Acorus gramineus and other aquatic plants | Uptake, translocation, and metabolic degradation |

Integration of Omics Technologies in Mechanistic and Ecological Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological responses of organisms to chemical stressors. nih.govnih.govresearchgate.net For this compound, the integration of these technologies can offer unprecedented insights into its mechanism of action and its broader ecological impacts.

A combined transcriptomics and metabolomics approach, similar to studies on profenofos, could reveal how this compound affects non-target organisms at the molecular level. scilit.com Such studies can identify key metabolic pathways that are disrupted by exposure, such as carotenoid biosynthesis in plants, leading to "invisible injuries" that may not be apparent through traditional toxicological assessments. scilit.com

Metabolomic studies, for instance, can identify specific biomarkers of exposure by analyzing the metabolic fingerprint in the urine or tissues of exposed organisms. nih.gov This can lead to the development of sensitive diagnostic tools for monitoring exposure in both human and wildlife populations. Transcriptomics can reveal changes in gene expression patterns, providing clues about the cellular processes affected by this compound.

Future ecological studies could use multi-omics approaches to assess the impact of this compound on entire ecosystems. By analyzing the molecular responses of a range of organisms within a community, researchers can build a more comprehensive picture of its ecotoxicological profile.

Exploration of Novel Analytical Sensing Platforms for Environmental Monitoring

The development of rapid, sensitive, and portable analytical sensors is crucial for the effective environmental monitoring of pesticides like this compound. tandfonline.comrsc.org Future research in this area will focus on creating novel sensing platforms that can provide real-time or near-real-time data on the presence and concentration of this compound in various environmental matrices.

Electrochemical sensors and biosensors are promising technologies for the detection of organophosphate pesticides. tandfonline.comacs.orgmdpi.combenthamopen.com Research efforts will likely be directed towards the development of sensors with high selectivity and sensitivity for this compound. This may involve the use of nanomaterials, such as zirconia nanoparticles or nanostructured gold, to enhance the electrochemical signal. acs.orgmdpi.com

Non-enzymatic electrochemical sensors are also being explored to overcome the stability issues associated with enzyme-based biosensors. rsc.org These sensors can be designed with specific recognition elements, such as molecularly imprinted polymers or aptamers, that can selectively bind to this compound. The integration of these sensors into portable devices would allow for on-site monitoring, providing immediate feedback for environmental management and risk assessment.

Table 3: Emerging Analytical Platforms for this compound Detection

| Sensor Type | Principle of Detection | Potential Advantages |

| Electrochemical Sensor | Measures changes in electrical properties upon interaction with the analyte. | High sensitivity, rapid response, portability. |

| Biosensor | Utilizes a biological recognition element (e.g., enzyme, antibody) coupled to a transducer. | High specificity and sensitivity. |

| Non-enzymatic Nanosensor | Employs nanomaterials for direct electrochemical detection. | Enhanced stability and cost-effectiveness. |

Q & A

Q. What are the recommended storage conditions for Bromofenofos monohydrate to ensure chemical stability?

this compound should be stored at 0–6°C in a sealed container to prevent degradation. This aligns with handling standards for hygroscopic or thermally sensitive compounds, as improper storage can alter physicochemical properties or introduce impurities . For general lab safety, use personal protective equipment (PPE) and follow protocols for hazardous chemicals, as outlined in GHS guidelines for structurally similar brominated compounds .

Q. Which analytical techniques are most suitable for characterizing the purity and identity of this compound?

Use high-performance liquid chromatography (HPLC) for purity assessment and Raman spectroscopy for structural confirmation. Raman spectroscopy is particularly effective for detecting polymorphic transitions and hydration states, as demonstrated in studies on monohydrate crystals . For quantitative analysis, validate methods using reference standards, as described in experimental frameworks for pharmaceutical blends .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

Systematically replicate experiments under controlled conditions (e.g., temperature, solvent composition) and validate results against peer-reviewed datasets. Cross-reference solubility studies on monohydrate systems, such as ternary mixtures with sugars, to identify methodological variables (e.g., hydration state, crystallinity) that may affect outcomes . Additionally, use thermodynamic modeling (e.g., Flory–Huggins theory) to predict solubility behavior .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the formulation of this compound in powder blends?

Apply RSM to evaluate critical process parameters (e.g., mixing time, particle size) and their interactions. For example, a study on alprazolam-lactose monohydrate blends used a central composite design to quantify the impact of mixer speed and filler morphology on content uniformity . Include at least three independent variables and use ANOVA to identify statistically significant factors. Validate models with confirmatory runs .

Q. What experimental strategies are effective for resolving contradictions in degradation kinetics studies of this compound?

Conduct accelerated stability testing under varying temperatures and humidity levels, monitoring degradation products via mass spectrometry. Use principal component analysis (PCA) on spectroscopic data to detect subtle structural changes, as demonstrated in polymorphic transition studies . Replicate conflicting studies with identical instrumentation and environmental controls to isolate variables .

Q. How can researchers design a robust protocol for synthesizing this compound with high reproducibility?

Follow a Design of Experiments (DoE) approach to optimize reaction parameters (e.g., solvent ratio, temperature). Document synthesis steps in detail, including purification and crystallization conditions, to enable replication. For novel compounds, provide spectroscopic evidence (e.g., NMR, IR) and purity data, adhering to guidelines for supplementary material in peer-reviewed journals .

Q. What methodologies are recommended for monitoring polymorphic transitions in this compound during storage?

Use in situ Raman spectroscopy coupled with PCA to track spectral shifts associated with hydration state changes. For example, studies on citric acid monohydrate demonstrated that PCA captures >90% of spectral variance during dehydration, enabling real-time monitoring . Complement this with X-ray diffraction (XRD) to confirm crystallographic changes .

Methodological Notes

- Literature Review: Use CAS Registry Numbers (e.g., [21466-07-9] for this compound) and specialized databases like SciFinder to avoid ambiguities in chemical nomenclature .

- Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (main text) and extensive datasets (supplementary files) .

- Ethical Compliance: For studies involving human or animal subjects, include participant selection criteria and safety protocols, as mandated by institutional review boards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.